Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(2-methoxy-5-methylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-methoxy-5-methylphenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(2-methoxy-5-methylphenyl)-5-hydroxyvalerate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2-methoxyphenyl)-5-oxovalerate
- Ethyl 5-(2-methylphenyl)-5-oxovalerate
- Ethyl 5-(2-methoxy-4-methylphenyl)-5-oxovalerate
Uniqueness
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-13(16)12-10-11(2)8-9-14(12)18-3/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWIWCNSZXHAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645857 |
Source
|
Record name | Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82054-02-2 |
Source
|
Record name | Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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